T315I BCR-ABL Cellular IC₅₀: S116836 vs. Imatinib, Dasatinib, and Ponatinib in BaF3 Isogenic Cell Models
In BaF3 cells expressing T315I-mutant BCR-ABL, S116836 (0.01–1 μM, 24 h) achieves an IC₅₀ of 0.20 μM [1]. By cross-study comparison using the same BaF3 isogenic model system: imatinib shows an IC₅₀ of 8.90 ± 1.21 μM (44.5-fold weaker), dasatinib 2,755 ± 120.15 nM (13.8-fold weaker), while ponatinib achieves 6.30 ± 0.26 nM (31.7-fold more potent) [2]. Thus, S116836 occupies a distinct potency–safety niche: it is 44.5-fold more potent than imatinib and 13.8-fold more potent than dasatinib against T315I, yet does not carry the established cardiovascular thrombotic risk profile that led to ponatinib's temporary market suspension [3].
| Evidence Dimension | Cellular IC₅₀ against BaF3 cells expressing T315I-mutant BCR-ABL (24 h treatment) |
|---|---|
| Target Compound Data | S116836: IC₅₀ = 0.20 μM (200 nM) |
| Comparator Or Baseline | Imatinib: IC₅₀ = 8.90 ± 1.21 μM; Dasatinib: IC₅₀ = 2,755 ± 120.15 nM; Ponatinib: IC₅₀ = 6.30 ± 0.26 nM |
| Quantified Difference | S116836 is 44.5-fold more potent than imatinib and 13.8-fold more potent than dasatinib against T315I; ponatinib is 31.7-fold more potent than S116836. |
| Conditions | BaF3 murine pro-B cells stably expressing BCR-ABL T315I; MTS cell viability assay; 24 h drug exposure; values are mean ± SD of ≥3 experiments. |
Why This Matters
For researchers requiring T315I-active compounds who must minimize confounding cardiotoxicity signals in preclinical models, S116836 provides a unique potency–safety balance not achieved by imatinib, dasatinib, or ponatinib.
- [1] PeptideDB / MedChemExpress. S116836 IC₅₀ values: BaF3/WT IC₅₀ = 0.05 μM; BaF3/T315I IC₅₀ = 0.20 μM (24 h). View Source
- [2] Suzuki K, et al. Table 2: IC₅₀ values of imatinib, dasatinib, ponatinib in Ba/F3 BCR-ABL WT and T315I cells. PLoS One. 2015;10(11):e0141946. DOI: 10.1371/journal.pone.0141946. View Source
- [3] Al Outa A, et al. Review of ponatinib cardiovascular safety and market withdrawal context. Haematologica. 2020; digital supplement. View Source
